Indoprofen-d3
Description
Indoprofen-d3 (CAS: 1216524-74-1) is a deuterated analog of indoprofen, a nonsteroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class. It is synthesized by replacing three hydrogen atoms with deuterium at specific positions, enhancing its stability and utility as an internal standard in bioanalytical assays. Produced by Toronto Research Chemicals (TRC) and distributed by Wuhan Aimeijie Technology, this compound is widely used in pharmacokinetic and metabolic studies to improve quantification accuracy via liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
Properties
CAS No. |
1216524-74-1 |
|---|---|
Molecular Formula |
C17H15NO3 |
Molecular Weight |
284.329 |
IUPAC Name |
3,3,3-trideuterio-2-[4-(3-oxo-1H-isoindol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C17H15NO3/c1-11(17(20)21)12-6-8-14(9-7-12)18-10-13-4-2-3-5-15(13)16(18)19/h2-9,11H,10H2,1H3,(H,20,21)/i1D3 |
InChI Key |
RJMIEHBSYVWVIN-FIBGUPNXSA-N |
SMILES |
CC(C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)C(=O)O |
Synonyms |
4-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)-α-(methyl-d3)benzeneacetic Acid; 1-Oxo-2-[p-[(α-methyl-d3)carboxymethyl]phenyl]isoindoline; 2-[4-(1-Oxo-2-isoindolinyl)phenyl]propanoic Acid-d3; Bor-ind-d3; Flosin-d3; Flosin-d3t; IPP-d3; Isindone-d3; K 4277-d3; |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Mechanism of Action
Indoprofen-d3 retains the biological activities characteristic of nonsteroidal anti-inflammatory drugs (NSAIDs), primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition leads to decreased synthesis of prostaglandins, which are mediators of inflammation and pain. The incorporation of deuterium atoms enhances its utility in research settings, particularly in tracking metabolic pathways without the complications arising from non-deuterated substances.
Research Applications
1. Pharmacokinetic Studies
- This compound is used to study drug metabolism and pharmacokinetics. Its unique deuterated structure allows researchers to trace its metabolic pathways more accurately than non-deuterated analogs. This application is crucial for understanding how drugs behave in biological systems.
2. Interaction with Biological Molecules
- Studies have shown that this compound interacts with various biological molecules, making it a valuable tool for investigating drug interactions and mechanisms of action in cellular models.
3. Muscle Health Research
- Recent studies indicate that indoprofen may prevent muscle wasting in aged mice by activating pathways associated with muscle growth and protein synthesis. Specifically, it has been shown to activate the AKT/p70S6 kinase pathway, which promotes muscle mass and strength .
Study on Muscle Wasting Prevention
- A study examined the effects of indoprofen on dexamethasone-induced muscle atrophy in mice. The results indicated significant improvements in muscle mass and strength among treated subjects, highlighting its potential as a therapeutic agent for preventing muscle loss associated with aging or pathological conditions .
Combined Treatment with Vitamin D
- Another study explored the synergistic effects of combining indoprofen with 1,25(OH)2D3 (a form of vitamin D) on prostate cancer cells. The combination treatment demonstrated enhanced apoptosis rates compared to single-agent treatments, suggesting that indoprofen could play a role in cancer therapy when used alongside other compounds .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Deuterated NSAIDs such as Vedaprofen-d3, Flurbiprofen-d3, and (±)-Ibuprofen-d3 share structural similarities with Indoprofen-d3 but differ in substituents and physicochemical properties. Below is a comparative analysis:
Table 1: Comparative Physicochemical Properties of Deuterated NSAIDs
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|---|---|
| This compound | 1216524-74-1 | C₁₅H₉D₃ClNO₂ | ~276.7* | Not Reported | Not Reported | Not Reported |
| Vedaprofen-d3 | 1185054-34-5 | C₁₉H₁₉D₃O₂ | 285.395 | 140–143 | 465.9 ± 14.0 | 1.1 ± 0.1 |
| Flurbiprofen-d3 | Not Reported | C₁₅H₁₀D₃FO₂ | ~268.3* | Not Reported | Not Reported | Not Reported |
| (±)-Ibuprofen-d3 | 121662-14-4 | C₁₃H₁₅D₃O₂ | 209.3 | Not Reported | Not Reported | Not Reported |
Note: Molecular weights for this compound and Flurbiprofen-d3 are estimated based on their non-deuterated counterparts. Vedaprofen-d3 data are experimentally verified .
- Structural Differences: this compound: Contains an indole ring and chlorine substituent. Vedaprofen-d3: Features a larger aromatic substituent (C₁₉ backbone). Flurbiprofen-d3: Includes a fluorine atom at the para position of the biphenyl group. (±)-Ibuprofen-d3: A simpler propionic acid derivative with a methylpropanoic acid chain .
Physicochemical Stability :
Vedaprofen-d3 exhibits the highest boiling point (465.9°C), likely due to its extended aromatic structure, while (±)-Ibuprofen-d3 has the lowest molecular weight (209.3 g/mol), correlating with its simpler structure .
Research Findings and Challenges
- Analytical Precision: Deuterated analogs reduce ion suppression in LC-MS/MS, improving detection limits by 15–30% compared to non-deuterated standards .
- Synthesis Complexity : this compound and Flurbiprofen-d3 involve multi-step deuterium incorporation, increasing production costs compared to (±)-Ibuprofen-d3 .
- Regulatory Compliance : Studies using these compounds must adhere to ICH guidelines for structural characterization and impurity profiling (e.g., ICH E3, ICH S3) .
Preparation Methods
Catalytic System and Procedure
Recent advances in homogeneous palladium catalysis enable selective deuteration of aromatic C–H bonds using D₂O as the deuterium source. For indoprofen-d3, this method targets deuterium incorporation into the phenyl ring:
-
Catalyst Preparation : A palladium(II) acetate (Pd(OAc)₂) complex with a pyridine ligand (e.g., 2,2′-bipyridine) is prepared in D₂O.
-
Deuteration Reaction : Indoprofen is heated with the catalytic system, inducing C–H activation at meta and para positions of the phenyl ring.
-
Isotopic Exchange : Deuterium from D₂O replaces aromatic hydrogens via a concerted metalation-deprotonation mechanism.
Reaction Conditions :
-
Catalyst: 5–10 mol% Pd(OAc)₂, 10 mol% ligand
-
Temperature: 100–120°C
-
Solvent: D₂O (neat)
-
Time: 12–24 hours
Selectivity and Efficiency
This method achieves high deuterium uptake (90–95%) at aromatic positions without requiring directing groups. this compound synthesized via this route typically incorporates two deuteriums on the phenyl ring and one at the α-position, though selectivity depends on ligand choice and reaction time. A key advantage is the avoidance of expensive deuterated reagents; however, palladium residue removal necessitates additional purification steps.
Synthesis from Deuterated Precursors
Modular Synthesis Approach
This compound can be synthesized de novo by incorporating deuterated reagents at critical steps of the parent compound’s synthesis (Figure 1):
-
Nitro Reduction : 2-(4-Nitrophenyl)propionic acid is reduced using deuterated hydrochloric acid (DCl) and iron powder in D₂O, yielding 2-(4-aminophenyl)propionic acid-d₂.
-
Phthalimide Formation : Reaction with phthalic anhydride-d₄ introduces deuterium into the isoindolin ring.
-
Final Reduction : Zinc dust in deuterated acetic acid (CD₃CO₂D) reduces the phthalimide to this compound, incorporating a third deuterium at the α-position.
Advantages and Challenges
This method guarantees site-specific deuteration with isotopic purity >98%. However, it requires access to expensive deuterated reagents (e.g., phthalic anhydride-d₄) and multi-step purification. Yields are moderate (50–65%), but the approach is scalable for industrial applications.
Comparative Analysis of Preparation Methods
| Method | Reaction Conditions | Deuterium Positions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Alkaline H-D Exchange | NaOH/D₂O, 80°C, 72 hours | α-C, isoindolin ring | 70–85 | Low cost, simple setup | Racemization risk, limited scalability |
| Pd-Catalyzed Deuteration | Pd(OAc)₂/D₂O, 120°C, 24 hours | Phenyl ring, α-C | 80–90 | High selectivity, no directed groups | Palladium contamination |
| Deuterated Precursors | Multi-step synthesis with CD₃CO₂D, DCl | α-C, isoindolin ring | 50–65 | Site-specific labeling | High cost, complex purification |
Q & A
Q. How should researchers document deviations from predefined protocols in Indoprofen-d³ studies to maintain regulatory compliance?
- Answer : Maintain an audit trail detailing protocol amendments (e.g., dose adjustments due to toxicity). Classify deviations as critical/major/minor per ICH E6(R3) and assess their impact on data integrity using risk-assessment matrices (e.g., Failure Mode Effects Analysis). In publications, disclose deviations in supplementary materials, aligning with CONSORT or STROBE guidelines for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
